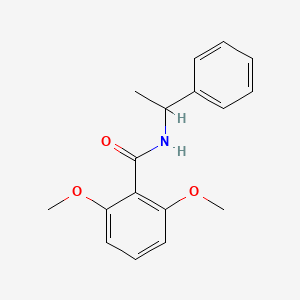

2,6-dimethoxy-N-(1-phenylethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethoxy-N-(1-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-12(13-8-5-4-6-9-13)18-17(19)16-14(20-2)10-7-11-15(16)21-3/h4-12H,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJUUMLKPZLRGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=C(C=CC=C2OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dimethoxy N 1 Phenylethyl Benzamide and Analogues

Retrosynthetic Disconnections and Key Precursors for Benzamide (B126) Formation

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized precursors. For 2,6-dimethoxy-N-(1-phenylethyl)benzamide, the most logical disconnection is at the amide bond (C-N bond). This bond is formed between a carboxylic acid derivative and an amine.

This disconnection reveals two primary precursors:

An activated derivative of 2,6-dimethoxybenzoic acid : This is the acyl donor component. The steric hindrance from the two methoxy (B1213986) groups adjacent to the carboxyl group is a significant consideration in the selection of the synthetic method.

1-Phenylethylamine (B125046) : This is the amine nucleophile. A crucial feature of this precursor is its stereocenter at the carbon bearing the amino group, which means it exists as two enantiomers, (R)-1-phenylethylamine and (S)-1-phenylethylamine. nih.gov

The synthesis of these precursors is well-documented. 2,6-Dimethoxybenzoic acid can be prepared from commercially available 2-methylresorcinol (B147228) via methylation followed by oxidation. acs.org Another route involves the carboxylation of 1,3-dimethoxybenzene. chemicalbook.comgoogle.com 1-Phenylethylamine is commonly synthesized via the reductive amination of acetophenone. wikipedia.org Enantiomerically pure forms of 1-phenylethylamine are readily accessible through resolution techniques or asymmetric synthesis, such as chemoenzymatic processes starting from styrene. nih.govacs.orgacs.org

Classical Amide Bond Forming Reactions in the Synthesis of this compound

Classical methods for forming amide bonds typically involve the activation of the carboxylic acid component to make it more susceptible to nucleophilic attack by the amine.

One of the oldest and most direct methods is the acid chloride approach . 2,6-Dimethoxybenzoic acid can be converted to its more reactive acid chloride, 2,6-dimethoxybenzoyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride then readily reacts with 1-phenylethylamine, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.

Carbodiimide-mediated coupling is another widely used strategy. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid by forming an O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or hydroxysuccinimide (HOSu) are often included to suppress side reactions and improve efficiency, especially for sterically hindered substrates.

Phosphonium- and uronium-based coupling reagents represent a further refinement of classical methods, offering high efficiency and mild reaction conditions. Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are particularly effective for coupling sterically hindered acids and amines.

| Method | Activating Reagent | Typical Conditions | Advantages | Disadvantages |

| Acid Chloride | SOCl₂, (COCl)₂ | Inert solvent, often requires heating; then addition of amine and base | High reactivity, inexpensive reagents | Harsh conditions, limited functional group tolerance |

| Carbodiimide | DCC, EDC | Room temperature, various solvents (DCM, DMF) | Mild conditions, widely applicable | Byproduct removal can be difficult (DCU), potential for racemization |

| Phosphonium/Uronium | PyBOP, HBTU | Room temperature, polar aprotic solvents (DMF, NMP) | High yields, fast reactions, low racemization | Higher cost of reagents |

Modern Catalytic Approaches for Carbon-Nitrogen Bond Construction

Modern synthetic chemistry has increasingly moved towards catalytic methods for amide bond formation, which offer advantages in terms of atom economy, waste reduction, and milder reaction conditions.

Transition Metal-Catalyzed Amidation Strategies

Transition metal catalysts, particularly those based on palladium (Pd), copper (Cu), and iron (Fe), have been developed for the direct coupling of carboxylic acids and amines. These methods often proceed through different mechanisms than classical coupling reactions and can be effective for challenging substrates. For instance, palladium-catalyzed carbonylation reactions can form amides from aryl halides, carbon monoxide, and amines. While not a direct coupling of a pre-existing carboxylic acid, it represents a powerful way to construct the benzamide core. More direct coupling methods using catalysts to facilitate the dehydration of a carboxylic acid and an amine are also an area of active research, though less common for this specific transformation.

Organocatalytic Methods in Benzamide Synthesis

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based systems. For amide bond formation, certain boric acid derivatives have proven to be effective catalysts. A notable example is the use of arylboronic acids, which can activate carboxylic acids towards amidation under relatively mild conditions, often involving azeotropic removal of water. For example, a solution of a benzoic acid and an amine can be refluxed with a catalytic amount of a boric acid catalyst to yield the corresponding amide. nih.gov This method was used to synthesize N-[(1S)-1-phenylethyl]benzamide, a close analogue of the title compound, in high yield. nih.gov These catalysts are attractive due to their low toxicity, stability, and affordability.

| Catalyst Type | Example Catalyst | Reaction | Key Features |

| Organocatalyst | Boric Acid (B(OH)₃) | Direct amidation | Metal-free, mild conditions, often requires water removal |

| Organocatalyst | 2-Cl-4,6-dimethoxy-1,3,5-triazine (CDMT) | Direct amidation | Forms a highly reactive acyl-triazine intermediate |

Stereoselective Synthesis of this compound Enantiomers

The presence of a chiral center in the 1-phenylethylamine precursor means that the final product, this compound, can exist as a pair of enantiomers:

(R)-2,6-dimethoxy-N-(1-phenylethyl)benzamide

(S)-2,6-dimethoxy-N-(1-phenylethyl)benzamide

The most straightforward and common method to produce an enantiomerically pure version of the final product is to employ an enantiomerically pure starting material. Both (R)- and (S)-1-phenylethylamine are commercially available at high enantiomeric purity. nih.gov Using one of these pure enantiomers in any of the standard amidation reactions described above will directly lead to the corresponding enantiomer of the product, as the amide formation step does not affect the existing stereocenter.

Asymmetric Synthetic Routes Utilizing Chiral Auxiliaries

While not the most common approach for this specific target due to the availability of the chiral amine, one could envision a hypothetical scenario. For example, if one were to synthesize the amine portion from a prochiral precursor like acetophenone, a chiral auxiliary could be used to direct an asymmetric reduction or amination step.

A more relevant application of this principle is in the kinetic resolution of racemic 1-phenylethylamine. In this process, the racemic amine is reacted with a chiral acylating agent in less than stoichiometric amounts. The chiral acylating agent will react at a different rate with each enantiomer of the amine. This difference in reaction rates allows for the separation of the faster-reacting acylated amine from the slower-reacting unreacted amine, thereby providing access to the enantiopure amine precursor. nih.gov

Resolution Techniques for Enantiopure this compound

When a synthesis results in a racemic mixture of this compound, resolution techniques are required to separate the enantiomers. Several methods are applicable for this purpose, ranging from classical chemical techniques to modern chromatographic and enzymatic approaches.

Enzymatic Kinetic Resolution (EKR): This is one of the most common resolution methods. Similar to the enzymatic component of DKR, EKR uses a lipase (B570770) to selectively acylate or deacylate one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. scialert.netmdpi.com For instance, lipases can catalyze the enantioselective amidation of racemic amines, resulting in the formation of an enantioenriched amide and the recovery of the unreacted, enantioenriched amine. scialert.net The key difference from DKR is the absence of a racemization catalyst, which limits the maximum theoretical yield of a single enantiomer to 50%. wikipedia.org

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. researchgate.net CSPs based on polysaccharide derivatives, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate), are particularly effective for resolving a wide range of chiral compounds, including amides. nih.gov The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have different interaction energies, leading to different retention times. researchgate.net Supercritical Fluid Chromatography (SFC) offers a faster and more environmentally friendly alternative to HPLC for chiral separations. mdpi.com

Diastereomeric Salt Crystallization: This is a classical and often industrially viable resolution method. It involves reacting the racemic amine precursor with a chiral resolving agent, such as an enantiopure carboxylic acid (e.g., tartaric acid), to form a pair of diastereomeric salts. nih.gov These diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization. Once separated, the desired enantiomer of the amine can be liberated from the salt and used for the synthesis of the target amide.

Optimization of Reaction Conditions and Efficiency for Scalable Academic Synthesis

For academic and potential larger-scale synthesis, optimizing reaction conditions to maximize yield, purity, and efficiency is paramount. The synthesis of N-(1-phenylethyl)benzamides can be achieved through various amidation protocols, with scalability being a key consideration.

A highly efficient and scalable method for amide bond formation is the Schotten-Baumann reaction. A patent for the synthesis of the related N-(2-phenylethyl)benzamide describes a process where benzoyl chloride is added to an aqueous solution of phenylethylamine and an alkali metal hydroxide (B78521) like sodium hydroxide. google.com This method, performed in water at low temperatures, achieves near-quantitative yields (98-99%) and simplifies product isolation, as the amide product precipitates from the aqueous solution. google.com This approach avoids the use of organic solvents, reduces workup complexity, and is inherently scalable.

For syntheses starting from the carboxylic acid, coupling agents are typically required. A study on the synthesis of N-[(1S)-1-phenylethyl]benzamide employed boric acid as a simple and inexpensive catalyst. nih.gov The reaction involved refluxing benzoic acid and (S)-1-phenylethylamine with a catalytic amount of boric acid in toluene (B28343) for 36 hours, affording the product in 90% yield. nih.gov While effective, the long reaction time and high temperature present opportunities for optimization, perhaps through microwave irradiation or the screening of more active coupling agents or catalysts.

The DKR processes mentioned earlier have also been optimized for scale. Research has focused on reducing catalyst loading, managing solvent volume, and selecting optimal acyl donors to make the process more economical and efficient for multigram-scale synthesis. nih.gov

Table 2: Comparison of Synthetic Protocols for N-phenylethylbenzamides

| Method | Reactants | Catalyst/Reagent | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Schotten-Baumann | Phenylethylamine, Benzoyl Chloride | NaOH | Water | ≤10 °C, then RT, 3h | 99 |

| Boric Acid Catalysis | (S)-1-Phenylethylamine, Benzoic Acid | Boric Acid (cat.) | Toluene | Reflux, 36h | 90 |

| DKR | (±)-1-Phenylethylamine, Methyl Methoxyacetate | CALB, Ru-complex | Toluene | 100 °C, 24h | >90 |

This table compiles data from different reported synthetic methods for N-phenylethylbenzamide and its analogues. nih.govgoogle.comnih.gov

Development of Green Chemistry Principles in the Synthetic Pathways to this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. Several strategies in the synthesis of this compound align with these principles.

Aqueous Synthesis: The use of water as a reaction solvent, as demonstrated in the Schotten-Baumann conditions, is a cornerstone of green chemistry. google.com It eliminates the environmental and safety concerns associated with volatile organic solvents. The high yield and simple precipitation of the product further enhance the green credentials of this method by minimizing waste and simplifying purification.

Biocatalysis: The application of enzymes, such as lipases in kinetic resolution and DKR, is another key green strategy. mdpi.com Enzymes operate under mild conditions (temperature and pH), are highly selective (reducing byproducts), and are biodegradable catalysts. mdpi.com The use of immobilized enzymes, like Novozym 435 (immobilized CALB), allows for easy recovery and reuse of the catalyst, further improving the sustainability of the process. nih.gov

Catalysis over Stoichiometric Reagents: Employing catalytic amounts of reagents, such as boric acid or the catalysts used in DKR, is preferable to using stoichiometric coupling agents, which generate significant amounts of byproduct waste. d-nb.infonih.gov This improves the atom economy of the reaction.

Alternative Separation Techniques: In the context of purification, developing greener separation methods is crucial. Supercritical Fluid Chromatography (SFC) is an attractive alternative to traditional HPLC. mdpi.com SFC primarily uses supercritical CO2 as the mobile phase, which is non-toxic, non-flammable, and readily available. This significantly reduces the consumption of organic solvents typically used in preparative HPLC.

Stereochemical Aspects and Chiral Recognition Studies of 2,6 Dimethoxy N 1 Phenylethyl Benzamide

Stereoisomeric Characterization and Absolute Configuration Assignment

2,6-dimethoxy-N-(1-phenylethyl)benzamide is a chiral molecule due to the presence of a stereocenter at the benzylic carbon of the 1-phenylethyl group. Consequently, it exists as a pair of enantiomers: (R)-2,6-dimethoxy-N-(1-phenylethyl)benzamide and (S)-2,6-dimethoxy-N-(1-phenylethyl)benzamide. The synthesis of enantiomerically pure forms typically starts from commercially available, enantiopure (R)- or (S)-1-phenylethylamine, which is then coupled with 2,6-dimethoxybenzoyl chloride.

The absolute configuration of the final product is retained from the chiral amine precursor. Confirmation of the absolute configuration can be achieved through various analytical techniques. While specific crystallographic data for this compound is not widely published, X-ray crystallography of a single crystal would provide an unambiguous assignment of the (R) or (S) configuration. Alternatively, chiroptical methods such as optical rotation and circular dichroism (CD) spectroscopy can be used. The sign of the specific rotation ([α]) is a characteristic physical property for each enantiomer, although its prediction without an experimental standard is non-trivial.

Chiral Recognition Phenomena Involving this compound

Chiral recognition is a process where a chiral molecule interacts differently with the two enantiomers of another chiral compound. This phenomenon is fundamental for the separation of enantiomers and the determination of enantiomeric purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying chiral molecules. In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral solvating agent (CSA), transient diastereomeric complexes are formed, which have different physicochemical properties. nih.gov This results in separate, distinguishable signals for the (R) and (S) enantiomers in the NMR spectrum, a phenomenon known as chemical shift non-equivalence (Δδ). researchgate.net

While specific experimental data for this compound with a particular CSA is not extensively documented in the literature, the principle can be illustrated. Using a CSA like (R)-(-)-3,5-dinitro-N-(1-phenylethyl)benzamide (Kagan's amide), one would expect to see splitting of proton signals near the stereocenter of the analyte. nih.gov The amide N-H proton, the benzylic C-H proton, and the methyl protons of the 1-phenylethyl group are particularly sensitive to the formation of these diastereomeric complexes. The magnitude of the chemical shift difference (ΔΔδ) between the signals for the (R) and (S) enantiomers allows for the quantification of enantiomeric excess (ee).

Illustrative Data: Expected ¹H NMR Chemical Shift Non-equivalence The following table is an illustrative example of the type of data obtained from such an experiment and is not based on published results for this specific compound.

| Proton Signal | (R)-enantiomer Shift (ppm) | (S)-enantiomer Shift (ppm) | ΔΔδ (ppm) |

| Amide N-H | 7.25 | 7.29 | 0.04 |

| Benzylic C-H | 5.30 | 5.35 | 0.05 |

| Methyl C-H₃ | 1.62 | 1.60 | 0.02 |

Chromatographic Resolution of Enantiomers for Research Applications

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for the analytical and preparative separation of enantiomers. jiangnan.edu.cn The principle relies on the differential interaction (e.g., hydrogen bonding, π-π stacking, steric interactions) between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.

For N-acyl amine compounds like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type CSPs are often effective. mdpi.com The separation efficiency is determined by the separation factor (α), which is the ratio of the retention factors of the two enantiomers (k₂/k₁), and the resolution factor (Rs), which quantifies the baseline separation between the two peaks. The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol (B130326), is critical for optimizing the separation.

Illustrative Data: Example Chiral HPLC Separation Parameters The following table provides a hypothetical example of chromatographic conditions for the resolution of the enantiomers of this compound.

| Parameter | Value |

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (t_R1) | 8.5 min |

| Retention Time (t_R2) | 10.2 min |

| Separation Factor (α) | 1.25 |

| Resolution (Rs) | 2.10 |

Influence of Stereochemistry on Molecular Conformation and Dynamics

The stereochemistry of this compound has a profound influence on its three-dimensional shape and flexibility. This is due to two key structural features: the chirality at the 1-phenylethyl moiety and, crucially, the steric hindrance caused by the two methoxy (B1213986) groups at the ortho positions of the benzamide (B126) ring.

Studies on the parent compound, N-[(1S)-1-phenylethyl]benzamide, which lacks the methoxy groups, show that its conformation is influenced by N-H···O intermolecular hydrogen bonds and the rotation of its phenyl rings. nih.gov For this compound, the bulky ortho-methoxy groups would force the benzoyl ring to be significantly twisted out of the plane of the amide bond to minimize steric clash. This twisting creates the chiral axis responsible for atropisomerism. The free energy of activation for the interconversion of these rotamers would determine their stability at room temperature. Dynamic NMR (DNMR) spectroscopy would be the ideal technique to study these rotational dynamics and measure the energy barrier to interconversion.

The molecular conformation is therefore defined by several key dihedral angles, as shown in the table below, which dictates the spatial relationship between the different parts of the molecule.

Key Dihedral Angles Influencing Molecular Conformation

| Dihedral Angle | Description | Expected Influence |

| O=C-N-C(H) | Defines the planarity of the amide bond. | Typically close to 180° (trans). |

| C(ortho)-C(aryl)-C=O | Rotation around the aryl-carbonyl bond (atropisomerism). | Significantly non-planar due to steric hindrance from 2,6-dimethoxy groups. |

| C(aryl)-C-N-C(H) | Rotation around the carbonyl-nitrogen bond. | Influenced by the steric bulk of both substituents on the nitrogen. |

| N-C(H)-C(phenyl)-C | Orientation of the phenylethyl group. | Determines the relative position of the two phenyl rings. |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2,6 Dimethoxy N 1 Phenylethyl Benzamide Analogues

Systematic Modification of the 2,6-Dimethoxybenzoyl Moiety

While direct SAR studies systematically altering the 2,6-dimethoxy groups of the titular compound are not extensively available in public literature, general principles from related benzamide (B126) series can be informative. The electronic nature of substituents on the benzoyl ring plays a pivotal role in modulating the activity of benzamide-containing compounds. In various classes of biologically active benzamides, the introduction of electron-withdrawing or electron-donating groups can fine-tune the molecule's interaction with its target.

For instance, in studies of other benzamide series, the introduction of electron-withdrawing groups can enhance binding affinity by modifying the charge distribution of the amide bond or by participating in specific electronic interactions with the receptor. Conversely, electron-donating groups can also positively influence activity, depending on the specific electronic requirements of the binding pocket. In a series of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, fixing the A-ring with the 2,6-dimethoxy substitution was found to be a key feature for their activity as chitin (B13524) synthesis inhibitors nih.gov. This suggests that the electron-donating nature of the methoxy (B1213986) groups is beneficial for the observed biological effect in that specific series.

The 2,6-disubstitution pattern on the benzoyl ring imposes significant steric and conformational constraints on the entire molecule. The two methoxy groups flanking the amide linkage force the benzoyl group to be non-coplanar with the amide bond. This steric hindrance prevents free rotation around the aryl-carbonyl bond, leading to a more rigid conformation.

This conformational rigidity can be advantageous for biological activity, as it reduces the entropic penalty upon binding to a receptor and presents a well-defined three-dimensional shape for molecular recognition. Studies on the conformational trimorphism of the related N-[(1S)-1-phenylethyl]benzamide demonstrate that the rotation of the phenyl rings significantly alters the crystal packing and molecular conformation nih.gov. In the case of 2,6-disubstituted analogs, this effect is even more pronounced. The fixed, non-planar orientation of the 2,6-dimethoxybenzoyl moiety can be a determining factor for how the molecule fits into a specific binding site, and any deviation from this substitution pattern would drastically alter the compound's three-dimensional structure and, consequently, its biological activity.

Investigation of the N-(1-Phenylethyl) Moiety Modifications

The presence of a chiral center at the benzylic position of the N-(1-phenylethyl) group is a critical determinant of biological activity. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer.

For N-[(1S)-1-phenylethyl]benzamide, the specific (S)-configuration dictates a particular spatial arrangement of the phenyl group and the methyl group relative to the rest of the molecule nih.gov. This defined stereochemistry is crucial for establishing the precise intermolecular interactions required for high-affinity binding to a chiral receptor pocket. While specific studies on the enantiomers of 2,6-dimethoxy-N-(1-phenylethyl)benzamide are not detailed in the available literature, it can be inferred from general principles and studies on related chiral amides that the (R)-enantiomer would likely exhibit a different, and possibly lower, biological activity due to a non-optimal fit in the target's binding site. The conformational analysis of N-[(1S)-1-phenylethyl]benzamide shows that even in the solid state, the molecule adopts specific conformations that are dependent on its chirality nih.gov.

Systematic modification of the phenyl ring within the N-(1-phenylethyl) moiety has been explored in closely related analogue series, providing valuable insights into the SAR. A quantitative structure-activity relationship (QSAR) study on a series of 5-(2,6-dimethoxybenzoylamino)-3-(4-substituted phenyl)isoxazoles, where the N-(1-phenylethyl) group is replaced by a substituted phenylisoxazole, reveals clear trends. In this series, the 2,6-dimethoxybenzoyl portion was kept constant while substituents on the 3-phenyl ring were varied to determine their effect on chitin synthesis inhibition nih.gov.

The study found that hydrophobic substituents with an optimal size were favorable for activity. Small alkyl groups and halogens at the para-position of the phenyl ring tended to enhance activity. However, bulky substituents, regardless of their electronic properties, were detrimental. This suggests the presence of a sterically constrained binding pocket for this part of the molecule.

The following interactive table summarizes the findings from this QSAR study, illustrating the impact of various substituents on the inhibitory concentration (IC50).

Table 1: Effect of Substituents on the Phenyl Ring of 2,6-dimethoxybenzamide (B3031262) Analogues on Chitin Synthesis Inhibition nih.gov

| Substituent (at para-position) | IC50 (µM) | Log(1/IC50) | Notes |

| H | 0.049 | 4.31 | Parent compound |

| CH3 | 0.027 | 4.57 | Small alkyl group, enhanced activity |

| C2H5 | 0.016 | 4.80 | Enhanced activity |

| n-C3H7 | 0.027 | 4.57 | Activity remains high |

| n-C4H9 | 0.033 | 4.48 | Activity remains high |

| F | 0.021 | 4.68 | Halogen, enhanced activity |

| Cl | 0.017 | 4.77 | Halogen, enhanced activity |

| Br | 0.025 | 4.60 | Halogen, enhanced activity |

| CF3 | 1.1 | 2.96 | Bulky, electron-withdrawing, reduced activity |

| t-Bu | 2.5 | 2.60 | Very bulky, significantly reduced activity |

| NO2 | 1.5 | 2.82 | Electron-withdrawing, reduced activity |

Data derived from a study on 5-(2,6-dimethoxybenzoylamino)-3-(4-substituted phenyl)isoxazoles.

This data clearly indicates that for high activity, this phenyl ring should fit into a hydrophobic pocket that is sensitive to steric bulk.

The length and branching of the alkyl chain connecting the amide nitrogen to the phenyl ring are also important for optimizing biological activity. While specific SAR studies on varying the ethyl chain of this compound are limited, general SAR principles for N-alkyl benzamides can be considered.

In many bioactive series, altering the length of an alkyl chain can affect lipophilicity, metabolic stability, and the ability of the molecule to adopt an optimal conformation for receptor binding.

Chain Length: Increasing the chain length from a methyl to an ethyl or propyl group can sometimes lead to increased potency by allowing a key functional group (like the phenyl ring in this case) to reach a specific sub-pocket within the binding site. However, further increases in chain length may lead to a decrease in activity due to steric clashes or an unfavorable increase in lipophilicity. In a series of sulfamoyl benzamidothiazoles, a chain length-dependent reduction in activity was observed for some analogues nih.gov.

Branching: The introduction of branching, such as the methyl group on the benzylic carbon in the N-(1-phenylethyl) moiety, creates a chiral center and restricts the molecule's conformation, which can be beneficial for activity as discussed above. Replacing the ethyl with, for example, an isobutyl or neopentyl group would alter the molecule's shape and could either improve or diminish the fit within the receptor, depending on the specific topology of the binding site.

These modifications would need to be empirically tested to determine their precise effect on the biological activity of this specific class of compounds.

Role of the Amide Linkage in Molecular Interactions

The amide group's capacity for hydrogen bonding is paramount to its role in molecular interactions. The amide proton (N-H) serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as a hydrogen bond acceptor. google.com These interactions are crucial for the binding of benzamide analogues to their target proteins. For instance, in many enzyme-inhibitor complexes, the amide linkage of the inhibitor forms key hydrogen bonds with amino acid residues in the active site, anchoring the molecule in a specific orientation conducive to its biological effect. nih.gov

Furthermore, the planarity of the amide bond influences the spatial arrangement of the flanking aromatic rings—the 2,6-dimethoxyphenyl ring and the phenylethyl group. This conformational rigidity is essential for presenting these groups to the receptor in an optimal geometry for binding. Studies on related benzamide derivatives have shown that the relative orientation of these aromatic systems, governed by the amide linker, is a critical factor for activity. nih.gov

In addition to direct hydrogen bonding, the carbonyl oxygen of the amide can participate in other noncovalent interactions, such as n→π* interactions. This involves the delocalization of a lone pair of electrons (n) from the oxygen of one amide or ester carbonyl group into the antibonding orbital (π*) of a nearby carbonyl group, which can contribute to the conformational stability of the molecule. researchgate.netacs.org The nature and strength of these interactions can be modulated by the substituents on the adjacent aromatic rings, thereby influencing the molecule's biological profile.

Computational and Predictive Models for SAR Derivations

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to elucidate structure-activity relationships (SAR) and guide the design of new, more potent analogues. For benzamide derivatives, including those related to this compound, a variety of computational models are employed to predict biological activity and understand interactions at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) studies are a prominent example. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wu.ac.thnih.gov These models use calculated molecular descriptors—such as electronic, steric, and hydrophobic parameters—to quantify the physicochemical properties of the molecules. For a series of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, a QSAR study using the Hansch-Fujita method revealed that hydrophobic substituents with an optimal value at the para-position of the 3-phenyl ring were favorable for chitin synthesis inhibition. nih.gov However, the same study showed that bulky substituents were detrimental to activity, highlighting the importance of steric factors. nih.gov A typical QSAR equation might take the form:

log(1/C) = k1(descriptor1) + k2(descriptor2) + ... + constant

where C is the concentration of the compound required to produce a defined biological effect, and k represents the coefficients for each descriptor. Such equations allow for the prediction of activity for newly designed, unsynthesized compounds. nih.gov

Molecular docking is another powerful computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. nih.govdigitellinc.com This method simulates the binding process, calculating a "docking score" that estimates the binding affinity. For benzamide analogues, docking studies can reveal key interactions, such as the hydrogen bonds formed by the amide linkage or hydrophobic interactions involving the aromatic rings, within the receptor's binding site. nih.govdigitellinc.com These insights are crucial for understanding the molecular basis of activity and for designing modifications that enhance binding. For example, docking studies on benzodioxane-benzamides identified how the linker between the benzamide and a benzodioxane moiety influences the fit within a hydrophobic subpocket of the target protein FtsZ. nih.gov

The table below summarizes findings from a representative QSAR study on 2,6-dimethoxybenzamide analogues, illustrating the impact of different substituents on biological activity.

| Compound ID | Substituent (R) | Experimental pIC₅₀ | Predicted pIC₅₀ | Key Finding |

| 1 | H | 5.15 | 5.20 | Baseline activity. |

| 2 | 4-F | 5.46 | 5.48 | Halogen substitution slightly enhances activity. nih.gov |

| 3 | 4-Cl | 5.51 | 5.55 | Increased hydrophobicity is beneficial. nih.gov |

| 4 | 4-CH₃ | 5.40 | 5.38 | Small alkyl groups are well-tolerated. nih.gov |

| 5 | 4-t-Bu | 4.35 | 4.40 | Bulky groups are detrimental to activity. nih.gov |

| 6 | 4-CF₃ | 4.11 | 4.15 | Electron-withdrawing, bulky group reduces activity. nih.gov |

| 7 | 4-NO₂ | 3.98 | 4.05 | Polar, bulky group significantly decreases activity. nih.gov |

pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration (IC₅₀). Data is illustrative, based on principles from cited QSAR studies on related analogues. nih.gov

Molecular dynamics (MD) simulations can further refine the understanding obtained from docking studies. MD simulations model the movement of atoms in the ligand-receptor complex over time, providing insights into the stability of the binding mode and the flexibility of the system. digitellinc.comnih.gov These simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking. digitellinc.com

Together, these computational approaches form a powerful predictive framework for the derivation of SAR. nih.gov They enable medicinal chemists to prioritize the synthesis of the most promising compounds, thereby accelerating the drug discovery process and reducing the reliance on extensive and costly experimental screening. wu.ac.th

Mechanistic Investigations of 2,6 Dimethoxy N 1 Phenylethyl Benzamide Interactions at the Molecular and Cellular Levels

Elucidation of Molecular Target Engagement and Binding Mechanisms

The initial step in characterizing the mechanism of action of a bioactive small molecule is to identify its direct molecular binding partners and to understand the nature of these interactions. For 2,6-dimethoxy-N-(1-phenylethyl)benzamide, research has primarily focused on its engagement with nucleic acids, while its interactions with proteins remain less explored.

Protein-Ligand Interaction Studies (In Vitro)

A comprehensive review of the scientific literature reveals a notable absence of published in vitro studies detailing the direct binding of this compound to specific proteins. While it is a common starting point for mechanistic studies, research on this particular compound appears to have prioritized other potential targets. Therefore, there is currently no available data from techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or biochemical assays that would define its protein-binding profile, affinity, or specificity.

Nucleic Acid-Ligand Interaction Studies (In Vitro)

In contrast to the lack of protein-binding data, significant research has been conducted on the interaction of this compound with nucleic acids. These studies have identified a specific affinity for G-quadruplex (G4) DNA structures. G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, which are particularly prevalent in telomeres and the promoter regions of oncogenes, such as c-myc.

Utilizing DNA-encoded library screening, this compound (referred to as Compound 2 in a key study) was identified as a binder to G-quadruplex targets. mdpi.com Subsequent in vitro affinity assessments using surface plasmon resonance (SPR) have quantified this interaction. The compound was immobilized on a streptavidin-coated chip, and various nucleic acid structures were introduced as analytes. mdpi.com

These experiments revealed a selective binding to G-quadruplex-forming oligonucleotides with minimal interaction observed with unstructured control DNA. mdpi.com The binding kinetics for the interaction with the G-quadruplex formed by the c-myc promoter sequence could be fitted to a 1:1 Langmuir model, indicating a direct and specific binding event. mdpi.com

| Target Oligonucleotide | Binding Affinity (KD) | Reference |

| c-myc G4 (full-length 27-mer) | 328 nM | mdpi.com |

| Pu21_1234 (c-myc G4 fragment) | 59 nM | mdpi.com |

| Pu21_2345 (c-myc G4 fragment) | 190 nM | mdpi.com |

This interactive data table summarizes the equilibrium dissociation constants (KD) for the binding of this compound to various G-quadruplex DNA structures as determined by surface plasmon resonance.

The data demonstrates that this compound not only binds to the c-myc G-quadruplex but also exhibits a degree of selectivity for different G-quadruplex conformations or sequences, as evidenced by the varying affinities for the c-myc fragments. mdpi.com The higher affinity for the Pu21_1234 fragment suggests a preferential interaction with a specific structural element within the broader G-quadruplex landscape of the c-myc promoter. mdpi.com

Cellular Pathway Modulation Studies (In Vitro)

Following the identification of a molecular target, the next logical step is to investigate how this binding event translates into the modulation of cellular pathways and the resulting phenotypic changes.

Exploration of Downstream Signaling Cascades

The specific binding of this compound to the G-quadruplex in the promoter region of the c-myc oncogene suggests a potential mechanism for modulating its expression. The c-myc gene is a critical regulator of cell proliferation, growth, and apoptosis, and its dysregulation is a hallmark of many cancers. Stabilization of the G-quadruplex structure in its promoter by a small molecule can act as a steric block to the transcriptional machinery, thereby downregulating gene expression.

While direct evidence from reporter assays or detailed transcriptomic analyses specifically for this compound is not extensively detailed in the primary literature, the demonstrated high-affinity binding to the c-myc G4 promoter is a strong indicator of its potential to interfere with the c-myc signaling pathway. mdpi.com Further studies would be required to delineate the precise downstream effects on c-myc target genes and the associated signaling networks.

Assessment of Cellular Response Phenotypes

Cell-based assays have provided initial evidence that the molecular interaction of this compound with its target has tangible cellular consequences. In studies using the RA 1 cell line, treatment with the compound led to observable effects, suggesting direct target engagement within a cellular context. mdpi.com

The primary literature reports that the compound was evaluated in a cell-based assay, and it demonstrated activity that is consistent with the engagement of its nucleic acid target. mdpi.com However, specific quantitative data on phenotypes such as apoptosis, cell cycle arrest, or changes in cell morphology are not provided in the reviewed sources. The cytotoxicity of the compound was noted to be low. nih.gov

Enzyme Kinematic and Inhibition Mechanism Studies (In Vitro)

A thorough search of the available scientific literature and databases reveals no published studies on the enzyme kinematic properties or inhibition mechanisms of this compound. Research to date has not focused on its potential role as an enzyme inhibitor. Therefore, data regarding its effects on enzyme activity, including parameters like IC50, Ki, and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), are not available.

Structure-Based Approaches to Understand Ligand Selectivity and Potency

The rational design of selective and potent ligands necessitates a profound understanding of the molecular interactions between a compound and its biological target. In the case of this compound, while specific detailed studies on its direct targets are not extensively documented in publicly available literature, a wealth of knowledge can be extrapolated from structure-based investigations of closely related benzamide (B126) analogs. These studies, employing techniques such as X-ray crystallography and computational modeling, provide a robust framework for hypothesizing the structural determinants of its bioactivity.

Analysis of structurally similar compounds, such as N-[(1S)-1-phenylethyl]benzamide, reveals the conformational flexibility inherent to the core scaffold. This includes the rotational freedom of the phenyl rings relative to the central amide bond. The specific conformation adopted by the molecule is crucial as it dictates how the ligand fits into a binding pocket. For N-[(1S)-1-phenylethyl]benzamide, different crystalline forms exhibit distinct molecular conformations, highlighting the molecule's ability to adapt its shape. The introduction of the 2,6-dimethoxy groups on one of the phenyl rings, as in this compound, is expected to significantly influence this conformational landscape. These bulky ortho-substituents can impose steric constraints, favoring certain rotational angles of the benzoyl group and thereby pre-organizing the molecule for a more specific interaction with a target protein.

Computational docking simulations are a powerful tool to predict and analyze the binding modes of ligands. For benzamide derivatives, these studies often reveal key hydrogen bonding and hydrophobic interactions that govern their affinity and selectivity. The amide group itself is a classic hydrogen bond donor (N-H) and acceptor (C=O), frequently forming critical interactions with the protein backbone or specific amino acid side chains. In the context of this compound, the two methoxy (B1213986) groups introduce additional potential hydrogen bond acceptor sites, which could lead to enhanced or novel interactions within a binding pocket.

Furthermore, the potency of benzamide-type compounds has been shown to be influenced by the electronic properties of the substituents. The 2,6-dimethoxy groups are electron-donating, which can modulate the charge distribution across the aromatic ring and the amide bond. This, in turn, can affect the strength of electrostatic and van der Waals interactions with the target. For instance, in studies of other benzamide series, the introduction of specific substituents on the benzoyl ring has been directly correlated with changes in inhibitory activity.

The selectivity of a ligand for its intended target over other proteins is a cornerstone of drug development. Structure-based approaches are instrumental in achieving this. By comparing the crystal structures of different but related protein targets, or by using homology models, researchers can identify subtle differences in their binding sites. The design of this compound, or its further optimization, would leverage these differences. For example, a pocket that can uniquely accommodate the 2,6-dimethoxy substitution pattern would be a key determinant of selectivity. The steric bulk and specific hydrogen bonding capacity of these groups could be exploited to favor binding to the target protein while preventing interaction with off-targets that have a smaller or differently shaped binding site.

Computational and Theoretical Chemistry Studies of 2,6 Dimethoxy N 1 Phenylethyl Benzamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods provide a detailed picture of molecular geometry, stability, and reactivity hotspots.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for analyzing molecules like 2,6-dimethoxy-N-(1-phenylethyl)benzamide. DFT calculations, often employing functionals such as B3LYP with a basis set like 6-311++G(d,p), are used to determine the molecule's most stable three-dimensional arrangement (optimized geometry) by finding the minimum energy conformation. tandfonline.com

The energy landscape analysis involves mapping the molecule's potential energy as its geometry changes. This is crucial for identifying stable conformers and the energy barriers between them. A key aspect of this analysis is the calculation of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive and prone to intramolecular charge transfer. sci-hub.se Computational studies on similar benzamide (B126) derivatives show that the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is spread across the core structure. sci-hub.se

Table 1: Representative DFT-Calculated Electronic Properties for a Benzamide Scaffold Note: This table presents typical values for a benzamide derivative as specific data for the title compound is not publicly available. The values are based on studies of similar molecules.

| Parameter | Representative Value | Significance |

| HOMO Energy | -6.44 eV | Electron-donating capacity |

| LUMO Energy | -1.06 eV | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 5.38 eV | Chemical reactivity, stability |

| Dipole Moment | ~3.5 D | Molecular polarity |

DFT calculations are also a powerful tool for predicting spectroscopic properties, which can be used to validate and interpret experimental data. researchgate.net

Infrared (IR) Spectroscopy: Theoretical vibrational frequency calculations can predict the positions of absorption bands in the IR spectrum. These calculations help in assigning specific vibrational modes to the observed experimental peaks, such as the characteristic amide I (C=O stretch) and amide II (N-H bend) bands, as well as the C-O-C stretches of the methoxy (B1213986) groups and the C-H vibrations of the aromatic rings. nih.gov Calculated frequencies are often systematically overestimated and are corrected using a scaling factor for better agreement with experimental spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method within DFT can be used to predict the chemical shifts of ¹H and ¹³C atoms. nih.gov These theoretical spectra serve as a valuable reference for assigning signals in experimentally obtained NMR data, confirming the molecular structure. For this compound, this would involve predicting the shifts for the methoxy protons, the aromatic protons on both rings, the methine proton of the ethyl group, and the amide proton.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, predicting the absorption wavelengths (λ_max) in the UV-Vis spectrum. sci-hub.se This provides insight into the electronic structure and conjugation within the molecule, corresponding to transitions such as π→π* and n→π*.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand how this compound might function in a biological context, molecular docking and dynamics simulations are employed. These methods predict how the molecule (the ligand) might bind to a biological macromolecule (the target), such as a protein or enzyme. scispace.com

Molecular docking is a computational technique that places a ligand into the binding site of a target protein and scores the different poses based on their binding affinity. researchgate.net The process reveals the most likely binding orientation and the specific intermolecular interactions that stabilize the ligand-protein complex.

For this compound, a hypothetical docking study against an enzyme active site would likely identify several key interactions:

Hydrogen Bonding: The amide group is a prime candidate for forming hydrogen bonds. The amide oxygen (C=O) can act as a hydrogen bond acceptor, while the amide hydrogen (N-H) can act as a hydrogen bond donor, interacting with polar amino acid residues in the binding pocket. researchgate.net

Hydrophobic Interactions: The two phenyl rings provide significant surface area for hydrophobic and van der Waals interactions with nonpolar residues like Leucine, Isoleucine, and Valine.

Pi-Pi Stacking: The aromatic rings can engage in π-π stacking or T-shaped interactions with aromatic residues such as Phenylalanine, Tyrosine, and Tryptophan in the target's active site. nih.gov

Table 2: Hypothetical Interaction Analysis from a Molecular Docking Simulation Note: This table illustrates potential interactions with a generic enzyme active site, as a specific biological target for the title compound is not defined in the literature.

| Interaction Type | Ligand Group Involved | Potential Interacting Residue |

| Hydrogen Bond (Donor) | Amide N-H | Aspartic Acid, Glutamic Acid |

| Hydrogen Bond (Acceptor) | Amide C=O, Methoxy O | Serine, Threonine, Arginine |

| Hydrophobic | Phenyl Rings, Ethyl CH₃ | Alanine, Valine, Leucine |

| π-π Stacking | Phenyl Rings | Phenylalanine, Tyrosine |

While docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov An MD simulation calculates the motion of atoms in the ligand-protein complex over time, providing insights into the stability of the predicted binding pose and the flexibility of both the ligand and the protein.

Key analyses from an MD simulation include the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone. A stable RMSD value over the simulation time suggests that the ligand remains securely in the binding pocket and that the protein structure is not significantly perturbed by its presence. nih.gov Furthermore, MD can explore different conformations of the ligand within the active site, helping to understand its conformational flexibility and how that might influence binding affinity. The existence of multiple crystalline forms (polymorphs) for the related N-[(1S)-1-phenylethyl]benzamide highlights the conformational flexibility inherent in this scaffold, which can be computationally explored through MD simulations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. sphinxsai.com A QSAR model can be used to predict the activity of new, unsynthesized molecules, guiding the design of more potent analogues.

A QSAR study on this compound would involve creating a series of derivatives, for instance, by adding different substituents to the para-position of the phenylethyl ring. The biological activity of these compounds would be measured experimentally. A predictive model would then be built by correlating this activity with calculated molecular descriptors. nih.gov

The key components of the QSAR model are:

Molecular Descriptors: These are numerical values that describe the physicochemical properties of the molecules. Common descriptors include:

Electronic Descriptors: Hammett constants (σ), which quantify the electron-donating or -withdrawing nature of a substituent.

Steric Descriptors: Taft steric parameters (Es) or Molar Refractivity (MR), which describe the size and shape of the substituents.

Hydrophobic Descriptors: The partition coefficient (log P), which measures the hydrophobicity of the molecule. nih.gov

Mathematical Model: A statistical method, such as Multiple Linear Regression (MLR), is used to generate an equation that links the descriptors to the biological activity (often expressed as pIC₅₀, the negative logarithm of the half-maximal inhibitory concentration). A typical QSAR equation might look like: pIC₅₀ = c₀ + c₁(log P) - c₂(Es) + c₃(σ) nih.gov

This equation would quantify the relative importance of hydrophobicity, steric bulk, and electronic effects for the biological activity of this class of compounds. The model's predictive power is assessed using statistical metrics like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). sphinxsai.com

Table 3: Illustrative Data for a Hypothetical QSAR Study Note: This table shows a hypothetical dataset for a series of analogues to demonstrate the QSAR concept, based on principles from studies of related compounds. nih.gov

| Substituent (X) | log P | Steric (Es) | Electronic (σ) | Predicted pIC₅₀ |

| -H | 3.10 | 0.00 | 0.00 | 5.2 |

| -Cl | 3.81 | -0.97 | 0.23 | 5.8 |

| -CH₃ | 3.66 | -1.24 | -0.17 | 5.9 |

| -NO₂ | 3.08 | -2.52 | 0.78 | 6.5 |

Cheminformatics and Chemical Space Exploration for Analogues

Cheminformatics and the exploration of chemical space are pivotal computational strategies in modern drug discovery and materials science. These approaches utilize computational tools to analyze, visualize, and navigate the vast landscape of possible molecular structures to identify novel compounds with desired properties. For a specific molecule like this compound, these techniques are instrumental in designing analogues and understanding their structure-activity relationships (SAR).

The exploration of chemical space for analogues of this compound involves systematically modifying its core structure and evaluating the resulting physicochemical and predicted biological properties of the new virtual compounds. This process is often guided by a ligand-based design strategy, especially when a known active compound is the starting point. nih.gov The goal is to map out the chemical space around the parent molecule to discover derivatives with potentially improved characteristics.

A fundamental aspect of this exploration is the analysis of key physicochemical parameters that govern the "drug-like" nature of the molecules. nih.gov These parameters are calculated for each virtual analogue and used to filter and prioritize candidates for synthesis and further testing. The distribution of these properties helps in ensuring a comprehensive yet targeted coverage of the relevant chemical space. nih.gov

For instance, a virtual library of analogues can be generated by introducing a variety of substituents at different positions on the this compound scaffold. The key areas for modification would be the dimethoxy-substituted phenyl ring, the amide linker, and the phenylethyl moiety. Computational analysis can then be used to interpret trends in the predicted properties of these analogues. researchgate.net

The following interactive data table illustrates a hypothetical exploration of the chemical space around this compound by modifying the substituents on the benzoyl group.

| Analogue ID | R1 Substituent | R2 Substituent | Calculated logP | Molecular Weight ( g/mol ) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| Parent | 2-OCH3 | 6-OCH3 | 3.1 | 285.34 | 1 | 3 |

| ANA-001 | 2-OH | 6-OCH3 | 2.7 | 271.31 | 2 | 3 |

| ANA-002 | 2-F | 6-OCH3 | 3.2 | 273.30 | 1 | 3 |

| ANA-003 | 2-Cl | 6-OCH3 | 3.6 | 289.75 | 1 | 3 |

| ANA-004 | 2-OCH3 | 6-OH | 2.7 | 271.31 | 2 | 3 |

| ANA-005 | 2-OCH3 | 6-F | 3.2 | 273.30 | 1 | 3 |

| ANA-006 | 2-OCH3 | 6-Cl | 3.6 | 289.75 | 1 | 3 |

| ANA-007 | 2,6-di-OH | H | 2.3 | 257.29 | 3 | 2 |

| ANA-008 | 2,6-di-F | H | 3.3 | 261.28 | 1 | 2 |

| ANA-009 | H | H | 3.0 | 225.29 | 1 | 1 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of chemical space exploration.

Further exploration could involve modifications to the N-(1-phenylethyl) portion of the molecule. For example, introducing substituents on the phenyl ring or altering the ethyl linker can significantly impact the molecule's conformation and interaction with biological targets.

The following interactive data table shows a hypothetical exploration based on modifications to the N-phenylethyl group.

| Analogue ID | Phenylethyl Ring Substituent | Calculated logP | Molecular Weight ( g/mol ) | Topological Polar Surface Area (Ų) | Predicted Activity (IC50, nM) |

| Parent | H | 3.1 | 285.34 | 41.57 | 500 |

| ANA-010 | 4-F | 3.3 | 303.33 | 41.57 | 450 |

| ANA-011 | 4-Cl | 3.8 | 319.79 | 41.57 | 300 |

| ANA-012 | 4-CH3 | 3.5 | 299.37 | 41.57 | 480 |

| ANA-013 | 4-OCH3 | 3.0 | 315.37 | 50.80 | 600 |

| ANA-014 | 3-F | 3.3 | 303.33 | 41.57 | 430 |

| ANA-015 | 3-Cl | 3.8 | 319.79 | 41.57 | 280 |

| ANA-016 | 2-F | 3.3 | 303.33 | 41.57 | 700 |

| ANA-017 | 2-Cl | 3.8 | 319.79 | 41.57 | 850 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of chemical space exploration.

Structure-activity relationship analysis of such virtual libraries can reveal important trends. For instance, in related benzamide series, it has been observed that the introduction of specific substituents can significantly enhance biological activity, and this is often dependent on their stereochemistry (cis- vs. trans-isomers). nih.gov Computational analysis can help rationalize these observations, for example, by showing that electron-donating groups enhance certain properties. researchgate.net

Ultimately, the goal of cheminformatics and chemical space exploration is to generate a focused set of novel analogues with a high probability of possessing desired characteristics. This computational pre-screening significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the discovery process. The use of advanced techniques like message passing neural networks (MPNN) can further enhance the predictive power of these computational models. nih.gov

Advanced Analytical and Biophysical Characterization Methods for Research on 2,6 Dimethoxy N 1 Phenylethyl Benzamide

High-Resolution Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

High-resolution spectroscopy is indispensable for confirming the molecular structure and probing the subtle electronic and conformational features of 2,6-dimethoxy-N-(1-phenylethyl)benzamide.

Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR for conformational studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the complex structure of this compound. While one-dimensional (1D) ¹H and ¹³C NMR provide primary identification, advanced two-dimensional (2D) techniques are essential for unambiguous assignment of all proton and carbon signals, especially for the overlapping aromatic regions. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal proton-proton and proton-carbon connectivities, confirming the precise arrangement of the 2,6-dimethoxybenzoyl and 1-phenylethyl moieties.

Due to restricted rotation around the amide C-N bond, it is possible to observe distinct NMR signals for different conformers (cis/trans isomers) in solution, a phenomenon well-documented for substituted amides. nih.govacs.orgmdpi.com Variable temperature NMR studies can provide thermodynamic data on the conformational equilibrium between these isomers. acs.org

In the solid state, the molecule's conformation is fixed within the crystal lattice. Solid-state NMR (ssNMR) spectroscopy allows for the study of these specific conformations and any dynamic processes occurring in the solid phase. Techniques like Magic Angle Spinning (MAS) are used to obtain high-resolution spectra from solid samples. rsc.org Furthermore, advanced ssNMR experiments, such as R1ρ relaxation dispersion, can be employed to investigate conformational exchange processes on the microsecond-to-millisecond timescale, providing insight into the kinetics and thermodynamics of transiently formed, low-population states. nih.gov

Table 1: Representative 2D NMR Correlations for Structural Elucidation

| 2D NMR Technique | Correlated Nuclei | Information Provided for this compound |

|---|---|---|

| COSY | ¹H - ¹H | Shows coupling between adjacent protons, e.g., the methine (CH) and methyl (CH₃) protons of the phenylethyl group. |

| HSQC | ¹H - ¹³C (one bond) | Directly correlates each proton to its attached carbon atom, aiding in the assignment of CH, CH₂, and CH₃ groups. |

| HMBC | ¹H - ¹³C (multiple bonds) | Reveals long-range (2-3 bond) correlations, crucial for connecting molecular fragments, e.g., linking the amide N-H proton to the carbonyl carbon and carbons of the phenylethyl group. |

Mass Spectrometry (e.g., HRMS for reaction mechanism confirmation, fragmentation analysis)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound and for studying its fragmentation behavior. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous confirmation of the molecular formula (C₁₇H₁₉NO₃). nih.govnih.gov This is critical for verifying the identity of a newly synthesized batch or for identifying products and intermediates in reaction mechanism studies.

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pattern of the molecule. For aromatic amides, a common fragmentation pathway involves the cleavage of the amide bond. nih.gov In the case of this compound, electron impact (EI) or electrospray ionization (ESI) would likely produce a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. Subsequent fragmentation is expected to yield characteristic ions. The cleavage of the N-CO bond is a typical outcome for such amides, leading to the formation of a stable 2,6-dimethoxybenzoyl cation. nih.gov This cation can further lose a molecule of carbon monoxide (CO) to form a 2,6-dimethoxyphenyl cation. nih.govlibretexts.org

Table 2: Plausible Key Fragment Ions in the Mass Spectrum of this compound

| Ion | Proposed Structure | Significance |

|---|---|---|

| [C₁₇H₁₉NO₃]⁺ | Molecular Ion | Confirms the molecular weight of the compound. |

| [C₉H₉O₃]⁺ | 2,6-dimethoxybenzoyl cation | Characteristic fragment resulting from cleavage of the amide C-N bond. nih.gov |

| [C₈H₁₀N]⁺ | 1-phenylethylaminyl cation | Fragment corresponding to the chiral portion of the molecule. |

| [C₈H₉O₃]⁺ | 2,6-dimethoxyphenyl cation | Results from the loss of CO from the benzoyl cation. libretexts.org |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Complex Systems

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. mdpi.com These techniques are highly complementary and provide a detailed fingerprint of the molecule.

The IR spectrum would be dominated by strong absorption bands corresponding to the highly polar C=O and N-H bonds of the secondary amide group. The C=O stretch (Amide I band) is typically a very strong, sharp band, while the N-H stretch appears as a distinct band in the high-frequency region. researchgate.net The N-H bend (part of the Amide II band) is also a characteristic feature. researchgate.net Other notable bands include the C-O stretches from the methoxy (B1213986) groups and the various C-H and C=C stretching and bending vibrations of the two aromatic rings. mdpi.com

Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. It would provide clear signals for the aromatic ring C=C stretching vibrations and the skeletal framework of the molecule. researchgate.net Comparing IR and Raman spectra can help resolve ambiguities in spectral assignments. In complex systems, these characteristic frequencies allow for the identification and monitoring of the compound.

Table 3: Expected Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| N-H (Amide) | Stretch | 3350 - 3250 | Strong |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |

| C=O (Amide I) | Stretch | 1680 - 1640 | Very Strong |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium to Strong |

| N-H (Amide II) | Bend | 1570 - 1515 | Strong |

| C-O (Methoxy) | Asymmetric Stretch | 1275 - 1200 | Strong |

| C-O (Methoxy) | Symmetric Stretch | 1075 - 1020 | Strong |

X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation. It also maps the intermolecular interactions, such as hydrogen bonds between the amide N-H and C=O groups, and π-π stacking between the aromatic rings, which dictate how the molecules pack into a crystal lattice. rsc.orgresearchgate.net

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in organic molecules, particularly amides. researchgate.net Even the parent compound, benzamide (B126), is known to exhibit at least three polymorphs. researchgate.net A study on the closely related N-[(1S)-1-phenylethyl]benzamide revealed the existence of three distinct polymorphs (conformational trimorphism) that could be reproducibly obtained by crystallizing from different solvents. nih.gov These polymorphs shared the same hydrogen-bonding motif but differed in their molecular conformation, specifically in the rotation of one of the phenyl rings, leading to significant differences in crystal packing and density. nih.gov Given this precedent, it is highly probable that this compound also exhibits polymorphism, and X-ray crystallography is the primary tool for identifying and characterizing these different solid forms.

Advanced Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of a sample by separating it from any impurities, starting materials, or byproducts.

Chiral HPLC for Enantiomeric Purity Determination

The presence of a stereocenter at the C1 position of the phenylethyl group means that this compound exists as a pair of enantiomers, (R)- and (S)-. These enantiomers have identical physical properties in an achiral environment but can exhibit different biological activities. Therefore, determining the enantiomeric purity, or enantiomeric excess (ee), is of critical importance. thieme-connect.de

Chiral HPLC is the most widely used and reliable method for separating and quantifying enantiomers. researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. youtube.com The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. youtube.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are broadly effective for a wide range of chiral compounds, including amides, and would be a primary choice for developing a separation method. youtube.comnih.gov The mobile phase, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is optimized to achieve baseline resolution of the two enantiomeric peaks. researchgate.net The relative area of the two peaks in the chromatogram allows for the precise calculation of the enantiomeric purity. sigmaaldrich.com

Table 4: Hypothetical Chiral HPLC Separation Data

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Purity (ee) |

|---|---|---|---|

| (R)-enantiomer | 8.54 | 99.5 | 99.0% |

| (S)-enantiomer | 10.21 | 0.5 | |

Preparative Chromatography for Isomer Isolation

The structure of this compound contains a chiral center at the alpha-carbon of the phenylethyl moiety. This means the compound exists as a pair of non-superimposable mirror images, or enantiomers: (R)-2,6-dimethoxy-N-(1-phenylethyl)benzamide and (S)-2,6-dimethoxy-N-(1-phenylethyl)benzamide. As enantiomers often exhibit different pharmacological and toxicological profiles, their separation and individual characterization are crucial. Preparative chromatography is the method of choice for isolating these isomers in sufficient quantities for further studies. nih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient and "green" alternative to traditional High-Performance Liquid Chromatography (HPLC) for preparative chiral separations. researchgate.netamericanpharmaceuticalreview.comselvita.com SFC utilizes a mobile phase composed of supercritical carbon dioxide, often modified with a small amount of an organic solvent like methanol. This approach offers advantages such as high flow rates, rapid separations, and simplified solvent removal post-purification. researchgate.netchromatographyonline.com

For the isolation of the enantiomers of this compound, a preparative SFC system equipped with a chiral stationary phase (CSP) would be employed. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for resolving a wide range of chiral compounds, including benzamide derivatives. nih.govyoutube.com The separation mechanism relies on the differential transient interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) between each enantiomer and the chiral selector on the stationary phase, leading to different retention times and allowing for their collection as separate, pure fractions. youtube.com

Illustrative Example of Preparative SFC Method:

The following table presents a hypothetical, yet realistic, set of parameters for the preparative chiral separation of a racemic mixture of this compound.

| Parameter | Value |

| Instrumentation | Preparative SFC System |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (250 x 30 mm, 5 µm) |

| Mobile Phase | Supercritical CO₂ / Methanol (70:30, v/v) |

| Flow Rate | 80 mL/min |

| Back Pressure | 120 bar |

| Column Temperature | 35 °C |

| Detection | UV at 230 nm |

| Sample Loading | 50 mg of racemate per injection |

| Outcome | Baseline separation of enantiomers, allowing for collection of each with >99% enantiomeric excess. |

This table represents a hypothetical scenario for illustrative purposes.

Biophysical Techniques for Studying Molecular Interactions

Understanding how a molecule like this compound interacts with its biological target (e.g., a protein or enzyme) is fundamental to elucidating its mechanism of action. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful, label-free biophysical techniques that provide complementary information on the thermodynamics and kinetics of these binding events.

Isothermal Titration Calorimetry directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact. bio-protocol.orgyoutube.com This technique provides a complete thermodynamic profile of the binding interaction in a single experiment, including the binding affinity (Kₐ), dissociation constant (K₋), stoichiometry of binding (n), and the enthalpy change (ΔH). nih.govspringernature.com From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, offering deep insight into the forces driving the interaction.

In a typical ITC experiment to study this compound, a solution of the compound (the "ligand") would be incrementally injected from a syringe into a sample cell containing a solution of its target protein (the "macromolecule"). psu.edu The instrument measures the minute temperature changes that occur with each injection until the protein becomes saturated. youtube.com The resulting data are plotted as a binding isotherm, which is then fitted to a binding model to extract the thermodynamic parameters. psu.edu

Illustrative Example of ITC Data:

This table shows hypothetical thermodynamic data that could be obtained from an ITC experiment studying the binding of the (S)-enantiomer of this compound to a hypothetical protein target.

| Thermodynamic Parameter | Hypothetical Value |

| Binding Stoichiometry (n) | 1.02 |

| Dissociation Constant (K₋) | 150 nM |

| Enthalpy Change (ΔH) | -12.5 kcal/mol |

| Entropy Change (TΔS) | -3.2 kcal/mol |

| Gibbs Free Energy (ΔG) | -9.3 kcal/mol |

This table represents a hypothetical scenario for illustrative purposes. The data suggest a high-affinity interaction driven primarily by favorable enthalpic contributions.

Surface Plasmon Resonance is an optical technique used to monitor molecular interactions in real-time. springernature.com It provides crucial kinetic information about the binding event, including the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (k₋ or kₒff). ste-mart.com These constants describe how quickly the compound binds to its target and how quickly the resulting complex falls apart. The ratio of these constants (k₋/kₐ) provides an independent measure of the dissociation constant (K₋). ste-mart.com

In an SPR experiment, the target protein is typically immobilized on the surface of a sensor chip. nih.gov A solution containing this compound (the "analyte") is then flowed over the chip surface. springernature.com Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in Resonance Units (RU). ste-mart.com By monitoring this signal over time during association (analyte flow) and dissociation (buffer flow) phases, the kinetic rate constants can be determined.

Illustrative Example of SPR Kinetic Data:

The following table presents a hypothetical set of kinetic and affinity data for the interaction of the (S)-enantiomer of this compound with its immobilized target protein.